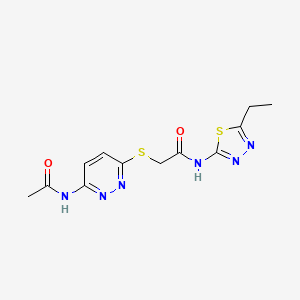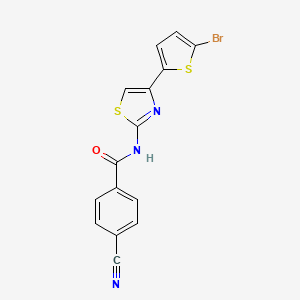
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CFPS is a sulfonamide derivative that contains a pyridine ring and a fluorene moiety, making it a unique compound with diverse properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects:
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and modulation of gene expression. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide also has a relatively low toxicity profile, which is important for drug development. However, one of the limitations of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other scientific fields. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results in preclinical studies as a potential cancer therapy, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide may have potential applications in neurobiology and drug discovery, and further studies are needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction between 2-bromo-9H-fluorene and 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and 6-chloro-1-hexyne to form the final product, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. One of the main research areas where 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results is in the development of novel cancer therapies. Studies have shown that 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-18-8-6-15(11-20-18)24(22,23)21-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIPHRKSMAHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)

![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)


![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)
![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)
![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)
